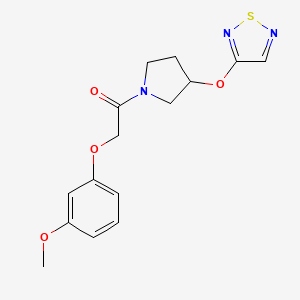
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one is a novel organic compound with intriguing chemical and pharmacological properties. This compound has drawn significant attention from researchers due to its potential applications in medicinal chemistry and materials science. The presence of the 1,2,5-thiadiazole ring, along with the pyrrolidine and methoxyphenyl groups, imparts unique characteristics to this molecule, making it a valuable subject for various scientific investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one typically involves a multi-step process. A common synthetic route includes:
Formation of the 1,2,5-thiadiazole ring: : This can be achieved through the cyclization of appropriate precursors under acidic conditions.
Attachment of the pyrrolidine moiety:
Coupling with 3-methoxyphenol: : This step involves the etherification of the phenolic group with the intermediate containing the 1,2,5-thiadiazole and pyrrolidine structures.
Final assembly: : The completion of the molecule by connecting the ethanone linkage between the methoxyphenyl and pyrrolidine groups.
Industrial Production Methods: : For large-scale production, optimizing these steps is crucial. Industrial methods may involve continuous flow chemistry techniques to enhance the yield and purity of the compound while reducing reaction times and costs. High-performance liquid chromatography (HPLC) is often employed to ensure the compound's purity at each stage.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: : 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one can participate in various chemical reactions, including:
Oxidation: : The thiadiazole ring and the phenolic group are susceptible to oxidation.
Reduction: : Reduction reactions can modify the ketone group or the thiadiazole ring.
Substitution: : The methoxy group and other positions on the aromatic ring may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution conditions: : Acidic or basic catalysts depending on the reaction type.
Major Products Formed
Oxidation may yield quinones or other oxidized derivatives.
Reduction may produce alcohols or reduced thiadiazole derivatives.
Substitution can lead to a variety of modified aromatic compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry
Utilized as a building block in organic synthesis for designing complex molecules.
Studies focus on its reactivity and functional group transformations.
Biology
Research into its interactions with proteins and other biomolecules.
Medicine
Investigated for its pharmacological properties, including anti-inflammatory and anti-cancer activities.
Potential lead compound in drug discovery for treating various diseases.
Industry
Applications in materials science, particularly in the development of novel polymers and coatings.
Used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one exerts its effects through multiple molecular mechanisms:
Molecular Targets: : The compound interacts with specific enzymes, receptors, or proteins within biological systems.
Pathways Involved: : It may modulate signaling pathways related to inflammation, cell growth, or apoptosis.
Comparaison Avec Des Composés Similaires
Comparison
1-(3-(Pyrrolidin-1-yl)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one: : Lacks the thiadiazole ring, resulting in different chemical and biological properties.
1-(3-(Methoxyphenyl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one: : Presence of a different heterocycle impacting its reactivity and pharmacological profile.
Similar Compounds
1,2,5-Thiadiazole derivatives: : Share the thiadiazole ring but differ in attached functional groups.
Pyrrolidine derivatives: : Compounds with a pyrrolidine ring, used in various chemical and medicinal applications.
Methoxyphenyl derivatives: : Structurally similar compounds with varying substituents on the aromatic ring.
This comprehensive article outlines the fundamental aspects of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(3-methoxyphenoxy)ethan-1-one, highlighting its preparation, chemical properties, applications, mechanism of action, and comparison with similar compounds. It serves as a valuable resource for researchers and industry professionals interested in this intriguing compound.
Propriétés
IUPAC Name |
2-(3-methoxyphenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-20-11-3-2-4-12(7-11)21-10-15(19)18-6-5-13(9-18)22-14-8-16-23-17-14/h2-4,7-8,13H,5-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFZMHWDCHBCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCC(C2)OC3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[(1-benzylpiperidin-4-yl)methyl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B2742824.png)
![2-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]propan-1-ol](/img/structure/B2742826.png)
![N-cyclopentyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2742828.png)
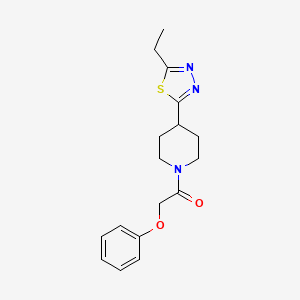
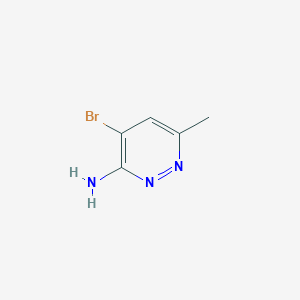
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2742835.png)
![11-(thiophene-2-carbonyl)-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2742836.png)
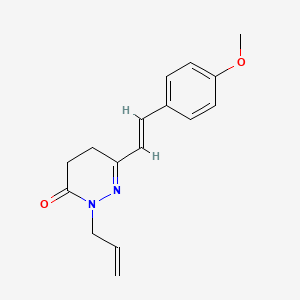
![1-(naphthalene-1-carbonyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2742841.png)
![3-methyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2742842.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2742843.png)
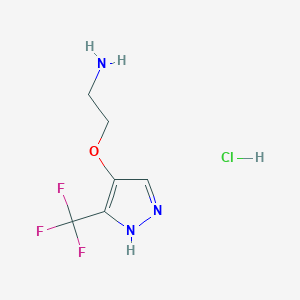
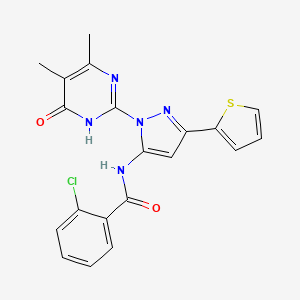
![1-{N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]hydrazinecarbonyl}formamide](/img/structure/B2742847.png)
